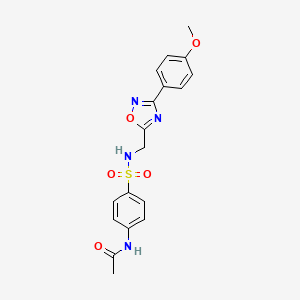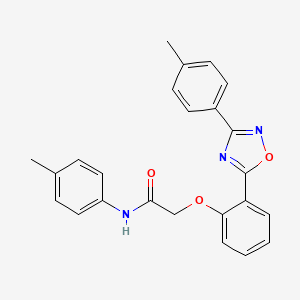
3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to interact with various receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to improved mood and decreased anxiety. It has also been found to possess antitumor, antifungal, and antimicrobial properties.
実験室実験の利点と制限
The advantages of using 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities and its potential applications in medicinal chemistry. However, its limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of more efficient synthesis methods. Additionally, the compound's pharmacokinetics and toxicity need to be further investigated to fully understand its potential as a drug candidate.
In conclusion, 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound with potential applications in medicinal chemistry. Its diverse biological activities, including antitumor, antifungal, and antimicrobial properties, make it a promising compound for further research. However, its complex synthesis method and the need for further studies to fully understand its mechanism of action and toxicity are limitations that need to be addressed.
合成法
The synthesis of 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzaldehyde, 2-(4-phenylpiperazin-1-yl)pyridine, and hydrazine hydrate in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. This method has been reported in several research articles and has been found to be efficient in producing high yields of the desired compound.
科学的研究の応用
3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antimicrobial properties. It has also been shown to possess potent antidepressant and anxiolytic effects.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O/c24-18-10-8-17(9-11-18)21-26-23(30-27-21)20-7-4-12-25-22(20)29-15-13-28(14-16-29)19-5-2-1-3-6-19/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXWQFXVCQPJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)





![4-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716238.png)